3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one
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Overview
Description
3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is a chemical compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core structure, which is a fused ring system consisting of a benzene ring and a thiophene ring. The compound also contains a 2,5-dichloroaniline moiety attached to the benzothiophene core through a methylene bridge. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 2,5-dichloroaniline with 2-benzothiophen-1(3H)-one. The reaction is usually carried out in the presence of a suitable condensing agent, such as acetic anhydride or phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, advanced purification techniques, such as chromatography and crystallization, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,5-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
3-[(2,5-Dichloroanilino)methylene]-2-benzothiophen-1(3H)-one is unique due to its specific structural features, such as the benzothiophene core and the 2,5-dichloroaniline moiety. These structural elements confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry. Compared to other dichloroaniline derivatives, this compound offers a unique combination of reactivity and stability, which can be advantageous in various chemical and biological contexts.
Properties
IUPAC Name |
3-[(2,5-dichlorophenyl)iminomethyl]-2-benzothiophen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NOS/c16-9-5-6-12(17)13(7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEYUJJWYZKGHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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